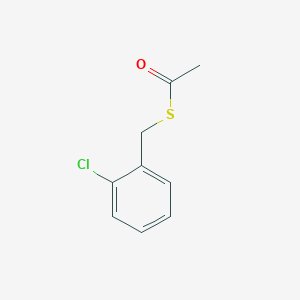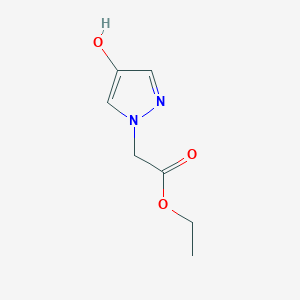
ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate
Descripción general
Descripción
Ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate is a compound with the molecular formula C7H10N2O3 . It is known to be used in wastewater treatment .
Molecular Structure Analysis
The molecular structure of ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate is characterized by its InChI code: 1S/C7H10N2O3/c1-2-12-7(11)5-9-4-6(10)3-8-9/h3-4,10H,2,5H2,1H3 . Further structural verification can be done using elemental microanalysis, FTIR, and 1H NMR techniques .Physical And Chemical Properties Analysis
The physical and chemical properties of ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate are not detailed in the search results. The compound has a molecular weight of 170.17 . More research is needed to determine its other physical and chemical properties.Aplicaciones Científicas De Investigación
Antimicrobial and Antioxidant Activity
- Scientific Field : Biochemistry
- Application Summary : Pyrazole compounds have been synthesized and evaluated for their in vitro antimicrobial activity . These compounds demonstrated remarkable activity compared to the standard antioxidant by using the DPPH free radical-scavenging assay .
- Methods of Application : The compounds were synthesized from p-hydroxy benzaldehyde and phenyl hydrazine . They were then evaluated for their in vitro anti-microbial activity after thorough purification .
- Results : Among all the tested compounds, the compound 12e, 12f, and 12k possess the highest growth inhibitory activity at MIC values of 4.8, 5.1, and 4.0 μg/ml respectively . The antioxidant properties of these compounds demonstrated and revealed remarkable activity compared to the standard antioxidant .
Molecular Docking Studies on COVID-19
- Scientific Field : Virology
- Application Summary : Molecular docking studies have been conducted to evaluate the probable interactions of pyrazole compounds with the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme . This may provide new insights for developing these new hybrids as potential antimicrobial agents .
- Methods of Application : The binding affinities of compounds were evaluated with topoisomerase IV enzyme and with COVID-19 main protease .
- Results : The binding affinities of compounds 12a-l were ranging from −10.0 to −11.0 kcal/mol with topoisomerase IV enzyme and with COVID-19 main protease binding affinities are ranging from −8.2 to −9.3 kcal/mol . These docking studies reveal that the compounds 12a-l could be the best inhibitors for the novel SARS Cov-2 virus .
Anti-Inflammatory and Antipyretic Activity
- Scientific Field : Pharmacology
- Application Summary : Pyrazole derivatives have been found to exhibit anti-inflammatory and antipyretic activities .
- Methods of Application : The specific methods of application can vary, but typically involve the synthesis of the pyrazole compound and subsequent testing in relevant biological models .
- Results : The results can vary depending on the specific compound and model used, but generally, pyrazole derivatives have shown promising results in these areas .
Anticancer Activity
- Scientific Field : Oncology
- Application Summary : Some pyrazole compounds have been found to exhibit anticancer activities .
- Methods of Application : This typically involves the synthesis of the pyrazole compound and subsequent testing in cancer cell lines or animal models .
- Results : The results can vary depending on the specific compound and model used, but some pyrazole derivatives have shown promising anticancer activity .
Antidiabetic Activity
- Scientific Field : Endocrinology
- Application Summary : Pyrazole derivatives have been found to exhibit antidiabetic activities .
- Methods of Application : The specific methods of application can vary, but typically involve the synthesis of the pyrazole compound and subsequent testing in relevant biological models .
- Results : The results can vary depending on the specific compound and model used, but generally, pyrazole derivatives have shown promising results in these areas .
Antihypertensive Activity
- Scientific Field : Cardiology
- Application Summary : Pyrazole derivatives have been found to exhibit antihypertensive activities .
- Methods of Application : The specific methods of application can vary, but typically involve the synthesis of the pyrazole compound and subsequent testing in relevant biological models .
- Results : The results can vary depending on the specific compound and model used, but generally, pyrazole derivatives have shown promising results in these areas .
Antidepressant Activity
- Scientific Field : Psychiatry
- Application Summary : Some pyrazole compounds have been found to exhibit antidepressant activities .
- Methods of Application : This typically involves the synthesis of the pyrazole compound and subsequent testing in animal models or human clinical trials .
- Results : The results can vary depending on the specific compound and model used, but some pyrazole derivatives have shown promising antidepressant activity .
Antiviral Activity
- Scientific Field : Virology
- Application Summary : Pyrazole derivatives have been found to exhibit antiviral activities .
- Methods of Application : The specific methods of application can vary, but typically involve the synthesis of the pyrazole compound and subsequent testing in relevant biological models .
- Results : The results can vary depending on the specific compound and model used, but generally, pyrazole derivatives have shown promising results in these areas .
Propiedades
IUPAC Name |
ethyl 2-(4-hydroxypyrazol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-2-12-7(11)5-9-4-6(10)3-8-9/h3-4,10H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMDRTKFTFGVPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=C(C=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



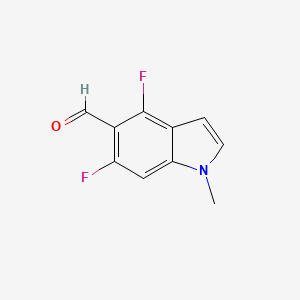
![2-[2-Bromo-5-cyano-3-(difluoromethyl)phenyl]acetic acid](/img/structure/B1459799.png)
![5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile](/img/structure/B1459800.png)
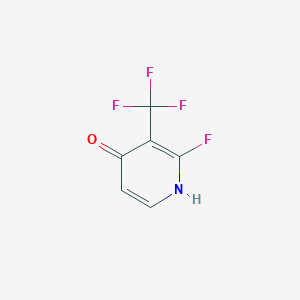
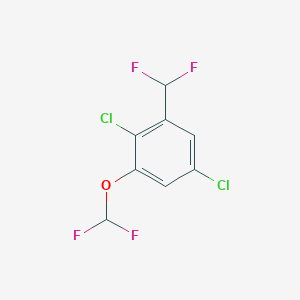
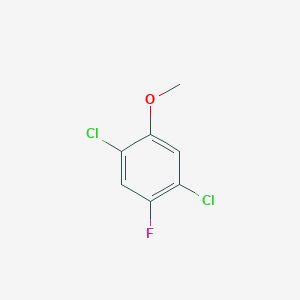
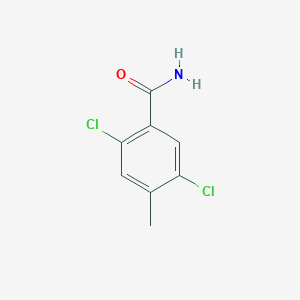
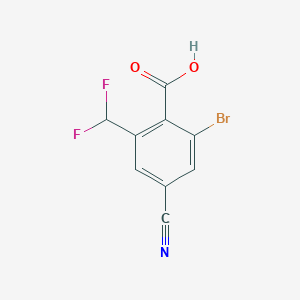
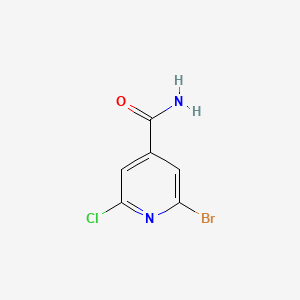
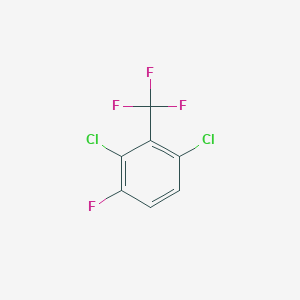
![5,7-Dibromothiazolo[4,5-d]pyrimidine](/img/structure/B1459812.png)
![methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B1459813.png)
![5-[3-(Trifluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine hydrochloride](/img/structure/B1459816.png)
